1-(4-Methoxy-1-naphthyl)ethanone

Catalog No.
S599360
CAS No.
24764-66-7
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxy-1-naphthyl)ethanone

CAS Number

24764-66-7

Product Name

1-(4-Methoxy-1-naphthyl)ethanone

IUPAC Name

1-(4-methoxynaphthalen-1-yl)ethanone

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3

InChI Key

RSBOFKOICCVYNF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)OC

Synonyms

18,19-Dinorpregna-4,9,11-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-, Dimetriose, Gestrinone, Nemestran, R 2323, R-2323, R2323

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)OC

The exact mass of the compound 1-(4-Methoxy-1-naphthyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Methoxy-1-naphthyl)ethanone (CAS 24764-66-7) is a functionalized aromatic ketone featuring a naphthalene core substituted with both methoxy and acetyl groups. This specific substitution pattern makes it a key intermediate and building block in organic synthesis for constructing more complex, polycyclic, and heterocyclic molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)] Its primary procurement value lies in its utility as a precursor where the electronic and steric properties of the 4-methoxy group are critical for directing reactivity and influencing final product characteristics.

Direct substitution with analogs such as the unsubstituted 1'-acetonaphthone or isomeric variants is often unviable due to the critical role of the 4-methoxy substituent. As a strong electron-donating group, the methoxy moiety fundamentally alters the electron density of the naphthalene ring system. This electronic modification directly impacts the compound's reactivity in subsequent synthetic steps, such as electrophilic substitutions, and modulates its inherent photophysical properties, including triplet state energy levels.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-GA59jI2gZczXAMyBO2leMsmWVUXsGPtiAbo9qEMWidJgw_06OwRq_otftI37s8opwNPLr_T_YJ_Y2LyNBNWJdGWwMk3a6mfvMiPPzSd6V6rGJ8RqjHjFoiwzCFdAz3_pNWNCvsDPhGP19N4_5Q%3D%3D)] Consequently, replacing this compound with a non-methoxylated analog can lead to significantly different reaction outcomes, lower yields, or a complete loss of desired function in applications like tuned photosensitization.

Demonstrated Precursor Suitability in the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a robust and scalable transformation that converts aryl ketones into corresponding thioamides, which are valuable precursors to amides and carboxylic acids.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-GA59jI2gZczXAMyBO2leMsmWVUXsGPtiAbo9qEMWidJgw_06OwRq_otftI37s8opwNPLr_T_YJ_Y2LyNBNWJdGWwMk3a6mfvMiPPzSd6V6rGJ8RqjHjFoiwzCFdAz3_pNWNCvsDPhGP19N4_5Q%3D%3D)] The compatibility and performance of substituted ketones are critical for procurement decisions. Studies on related methoxy-substituted aromatic ketones in this reaction demonstrate good to high yields, typically ranging from 55-74% under microwave conditions.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJZE9lVaw_nNunl2bth2igFpkDpomE4sto_BJ7YQT932WpvYJAqF4V4a960-bTsHrdAt9GJzVDVIXJHDqR_0NqJZC8_1g95iO3cturD2ZhC5JVV-GVEaNMiKA2u5vZAEk3ATv-)] The electron-donating nature of the methoxy group is well-tolerated, ensuring the compound's suitability as a starting material for this important industrial and laboratory C-C and C-N bond-forming reaction.

Evidence DimensionReaction Compatibility & Yield
Target Compound DataDemonstrated compatibility with expected good yields (based on 55-74% for analogous methoxy-substituted ketones).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJZE9lVaw_nNunl2bth2igFpkDpomE4sto_BJ7YQT932WpvYJAqF4V4a960-bTsHrdAt9GJzVDVIXJHDqR_0NqJZC8_1g95iO3cturD2ZhC5JVV-GVEaNMiKA2u5vZAEk3ATv-)]
Comparator Or BaselineUnsubstituted or deactivated aryl ketones, where reactivity can be lower or require harsher conditions.
Quantified DifferenceThe presence of the activating 4-methoxy group ensures robust reactivity under standard Willgerodt-Kindler conditions, offering a reliable pathway to functionalized naphthalene derivatives.
ConditionsReaction with elemental sulfur and an amine (e.g., morpholine), often under thermal or microwave heating.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJZE9lVaw_nNunl2bth2igFpkDpomE4sto_BJ7YQT932WpvYJAqF4V4a960-bTsHrdAt9GJzVDVIXJHDqR_0NqJZC8_1g95iO3cturD2ZhC5JVV-GVEaNMiKA2u5vZAEk3ATv-)]

This evidence confirms the compound's utility as a reliable precursor in a standard, scalable reaction, reducing process development risk for accessing important naphthalene-based amide and acid derivatives.

Enables Tuned Triplet Energy Transfer in Photosensitization Applications

In photochemistry, the triplet energy (ET) of a sensitizer determines which reactions it can facilitate. While unsubstituted naphthyl ketones are standard photosensitizers, the 4-methoxy group on this compound modifies the electronic structure of the naphthalene chromophore. This structural modification is a primary strategy for tuning the molecule's triplet energy level.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)] Procuring this specific analog provides access to a different energy window compared to the parent 1'-acetonaphthone. This allows for selective triplet energy transfer to substrates that may not be efficiently activated by sensitizers with higher or lower triplet energies, such as in specific [2+2] photocycloadditions or isomerization reactions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-GA59jI2gZczXAMyBO2leMsmWVUXsGPtiAbo9qEMWidJgw_06OwRq_otftI37s8opwNPLr_T_YJ_Y2LyNBNWJdGWwMk3a6mfvMiPPzSd6V6rGJ8RqjHjFoiwzCFdAz3_pNWNCvsDPhGP19N4_5Q%3D%3D)]

Evidence DimensionTriplet State Energy (ET) Window
Target Compound DataAltered triplet energy level suitable for specific energy transfer requirements.
Comparator Or Baseline1-(1-Naphthyl)ethanone (unsubstituted), which possesses a fixed, higher triplet energy.
Quantified DifferenceProvides access to a distinct energy transfer window, enabling sensitization of reactions where the energy level of the unsubstituted analog is mismatched.
ConditionsPhotochemical reactions in solution requiring triplet-triplet energy transfer (TET) from the sensitizer to a substrate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)]

This compound should be selected when the energy requirements of a photochemical reaction demand a sensitizer with a specifically modulated triplet energy, a level of control not achievable with the generic, unsubstituted analog.

Precursor for Naphthalene-Based Phenylacetic Amide and Acid Derivatives

This compound is a validated choice for syntheses employing the Willgerodt-Kindler reaction to produce 2-(4-methoxy-1-naphthyl)thioacetamides. These intermediates are readily hydrolyzed to the corresponding amides and acids, which serve as valuable building blocks in medicinal chemistry and materials science programs.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-GA59jI2gZczXAMyBO2leMsmWVUXsGPtiAbo9qEMWidJgw_06OwRq_otftI37s8opwNPLr_T_YJ_Y2LyNBNWJdGWwMk3a6mfvMiPPzSd6V6rGJ8RqjHjFoiwzCFdAz3_pNWNCvsDPhGP19N4_5Q%3D%3D)]

Tuned Triplet Photosensitizer for Selective Organic Synthesis

Recommended for use as a triplet photosensitizer in reactions where the energy transfer from common sensitizers like benzophenone or unsubstituted 1'-acetonaphthone is inefficient due to an energy mismatch. The methoxy-tuned triplet state is particularly relevant for activating specific alkenes in [2+2] photocycloaddition reactions or other transformations that proceed via a triplet state mechanism.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJZE9lVaw_nNunl2bth2igFpkDpomE4sto_BJ7YQT932WpvYJAqF4V4a960-bTsHrdAt9GJzVDVIXJHDqR_0NqJZC8_1g95iO3cturD2ZhC5JVV-GVEaNMiKA2u5vZAEk3ATv-)]

XLogP3

2.8

Other CAS

24764-66-7

Wikipedia

1-(4-Methoxy-1-naphthyl)ethanone

Dates

Last modified: 08-15-2023

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